
2-Fluoro-4-nitrotoluene
Overview
Description
2-Fluoro-4-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a nitro group at the ortho and para positions, respectively. This compound is a pale yellow to yellow crystalline solid and is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-nitrotoluene can be synthesized through various methods. One common method involves the nitration of 2-fluorotoluene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position relative to the fluorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed
Reduction: 2-Fluoro-4-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-4-nitrobenzoic acid.
Scientific Research Applications
2.1. Synthesis of Derivatives
One of the primary applications of 2F4NTN is in the synthesis of various chemical derivatives, notably:
- 2-Fluoro-4-nitrobenzoic acid : This compound is synthesized through oxidation processes involving 2F4NTN as a precursor. The synthesis pathway has been optimized for efficiency and yield, making it a valuable intermediate in organic synthesis .
2.2. Photovoltaic Applications
Recent studies have highlighted the potential of 2F4NTN in dye-sensitized solar cells (DSSCs). The compound exhibits favorable electronic properties that can enhance the performance of DSSCs:
- Density Functional Theory (DFT) Analysis : Computational studies using DFT have shown that 2F4NTN has moderate performance characteristics as a sensitizer in DSSCs, with potential for optimization . The HOMO-LUMO gap indicates suitable electron injection properties, which are crucial for efficient energy conversion.
2.3. Pharmaceutical Research
In pharmaceutical applications, 2F4NTN is recognized for its role as an intermediate in drug synthesis:
- ADME Properties : Predictions based on SwissADME suggest that 2F4NTN has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it relevant for further drug development . Its reactivity allows for modifications that can lead to biologically active compounds.
3.1. Toxicity Assessments
Research has also explored the environmental impact of 2F4NTN:
- Aquatic Toxicity : Studies have evaluated its toxicity against aquatic organisms such as Poecilia reticulata (guppy fish) and Tetrahymena pyriformis. These assessments are crucial for understanding the ecological risks associated with its use and disposal .
Case Study 1: Synthesis Efficiency
A study demonstrated a convenient method for synthesizing 2-fluoro-4-nitrobenzoic acid from 2F4NTN via oxidation with potassium permanganate. This method not only improved yields but also reduced reaction times significantly compared to traditional methods .
Case Study 2: DSSC Performance Analysis
In another investigation, researchers utilized DFT calculations to analyze the performance of 2F4NTN in DSSCs. The findings indicated that while its performance was moderate, there were opportunities for structural modifications to enhance efficiency further .
Mechanism of Action
The mechanism of action of 2-fluoro-4-nitrotoluene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In nucleophilic aromatic substitution reactions, the fluorine atom is replaced by a nucleophile through the formation of a Meisenheimer complex intermediate .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-aminotoluene: Similar structure but with an amino group instead of a nitro group.
2-Fluoro-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl group.
4-Fluoro-2-nitrotoluene: Similar structure but with the positions of the fluorine and nitro groups reversed.
Uniqueness
2-Fluoro-4-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other related compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Biological Activity
2-Fluoro-4-nitrotoluene (2F4NT), an aromatic compound with the formula CH₃C₆H₃(NO₂)F, has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. This article explores the biological activity of 2F4NT, focusing on its synthesis, reactivity, and applications in various fields, particularly in medicinal chemistry and environmental science.
This compound is characterized by a fluorine atom at the ortho position and a nitro group at the para position of the toluene ring. The compound typically appears as a colorless to light yellow solid with a melting point of 31-35 °C and a boiling point of 65-68 °C at reduced pressure.
Synthesis Methods:
- Nitration of 2-Fluorotoluene: This method involves treating 2-fluorotoluene with a mixture of nitric and sulfuric acids.
- Electrophilic Substitution Reactions: The presence of the nitro group enhances the electrophilicity of the aromatic ring, allowing for further functionalization.
Biological Activity
Research indicates that 2F4NT exhibits various biological activities, primarily as a precursor for synthesizing selective inhibitors for serine proteases, which play crucial roles in blood coagulation and inflammatory processes .
Medicinal Chemistry Applications
-
Antitubercular Activity:
- A series of derivatives based on structures similar to 2F4NT have shown promising antitubercular activity against Mycobacterium tuberculosis (M. tuberculosis) with minimal inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
- Notably, one derivative exhibited an MIC of 4 μg/mL against both rifampin-resistant and standard strains of M. tuberculosis, highlighting the potential for developing new antitubercular agents.
- Anti-Toxoplasma Activity:
- Aquatic Toxicity:
Structure-Activity Relationship (SAR)
The unique arrangement of functional groups in this compound contributes to its distinct biological activity compared to related compounds. A comparative analysis is presented in Table 1:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Fluorotoluene | Fluorine at position 2 | Limited biological activity |
4-Nitrotoluene | Nitro group at position 4 | Moderate antibacterial properties |
3-Fluoro-4-nitrotoluene | Fluorine at position 3 | Variable activity |
2-Fluoro-5-nitrotoluene | Nitro group at position 5 | Distinct from 2F4NT |
The SAR studies suggest that modifications to the nitro and fluorine substituents can significantly influence biological activity, guiding future research directions in drug development.
Case Studies
-
Inhibition Studies:
- In vitro assays have demonstrated that derivatives of 2F4NT can inhibit serine proteases effectively, suggesting their potential utility in therapeutic applications targeting coagulation disorders.
- Environmental Impact Assessments:
Q & A
Basic Research Questions
Q. How can researchers accurately characterize the purity and structural integrity of 2-fluoro-4-nitrotoluene in synthetic workflows?
- Methodological Answer : Use ¹⁹F NMR spectroscopy with this compound as an internal standard to quantify reaction yields or impurities. Integrate fluorine peaks relative to the internal standard to assess purity (e.g., δ ~ -115 ppm for aromatic fluorine environments) . For structural confirmation, combine ¹H NMR and FT-IR to identify nitro (-NO₂) and methyl (-CH₃) group vibrations (e.g., asymmetric NO₂ stretching at ~1520 cm⁻¹) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals for X-ray diffraction studies?
- Methodological Answer : Recrystallize in a mixed solvent system of ethanol-water (3:1 v/v) . The compound's moderate polarity (logP ~2.1) and melting point (~40–45°C) allow gradual cooling to yield monoclinic crystals suitable for X-ray analysis. Pre-filter solutions at 50°C to remove insoluble impurities .
Q. How can researchers mitigate hazards associated with handling this compound in the laboratory?
- Methodological Answer : Use fume hoods and nitrile gloves to prevent inhalation or dermal exposure. Store in amber glass containers at 2–8°C to avoid photodegradation. Spills should be neutralized with alkaline solutions (e.g., 10% sodium bicarbonate) to reduce nitro group reactivity .
Advanced Research Questions
Q. What computational approaches best predict the electronic structure and reactivity of this compound in radical addition reactions?
- Methodological Answer : Employ density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) to model frontier molecular orbitals. The nitro group’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), making it susceptible to nucleophilic attack. Compare results with experimental radical addition yields (e.g., SF₅Cl reactions, 60–75% yield) to validate computational models .
Q. How do steric and electronic effects of the fluorine substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies and Hammett plots to quantify substituent effects. The fluorine atom at the ortho position directs EAS to the para position via inductive deactivation, while the nitro group further enhances meta/para selectivity. Contrast with 4-fluoro-3-nitrotoluene to isolate steric contributions .
Q. What strategies resolve contradictions in reported reaction yields when using this compound as an internal standard in ¹⁹F NMR quantification?
- Methodological Answer : Standardize integration protocols by calibrating with known concentrations of this compound (e.g., 0.1 M in CDCl₃). Address solvent effects (e.g., dielectric constant variations in hexane vs. EtOAc) by adjusting relaxation delays (D1 > 5 s) and ensuring baseline correction. Cross-validate with LC-MS for low-yield reactions (<5%) .
Q. Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s behavior under photolytic or electrochemical conditions.
- Toxicity Profiling : No published in vitro cytotoxicity assays for human cell lines (e.g., HepG2).
Properties
IUPAC Name |
2-fluoro-1-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQISTBTOQNVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162131 | |
Record name | 2-Fluoro-4-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427-07-2 | |
Record name | 2-Fluoro-1-methyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Fluoro-4-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001427072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-4-nitrotoluene | |
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Record name | 2-Fluoro-4-nitrotoluene | |
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Record name | 2-fluoro-4-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.405 | |
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Record name | 2-Fluoro-4-nitrotoluene | |
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Retrosynthesis Analysis
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